N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-8-13(22-19-9)15(20)18-16-17-14(10(2)23-16)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYTZXVWNFAPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been associated with diverse biological activities. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
A study on a similar compound, n-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, showed that it met the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations. This suggests that the compound could have favorable pharmacokinetic properties.
Biological Activity
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H21N3O3S
- Molecular Weight : 347.43 g/mol
- CAS Number : 6549-77-5
- Structure : The compound features a thiazole ring, an oxazole ring, and a methoxyphenyl group which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, primarily focusing on its antiviral and anticancer properties. The following sections summarize key findings from the literature.
Antiviral Activity
Recent studies have highlighted the potential of thiazole derivatives as antiviral agents. For instance:
- Mechanism : Thiazole-containing compounds have been shown to inhibit viral replication by targeting specific viral enzymes such as RNA polymerases. In vitro assays suggest that derivatives similar to this compound exhibit significant inhibition against hepatitis C virus (HCV) NS5B polymerase with IC50 values ranging from 31.9 μM to 32.2 μM for closely related compounds .
Anticancer Activity
The anticancer properties of thiazole derivatives have been widely documented:
- Cytotoxicity Studies : In vitro studies indicate that compounds with thiazole moieties can induce apoptosis in cancer cell lines. For example, certain thiazole derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin in Jurkat and A431 cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Jurkat | 23.30 |
| Compound B | A431 | <1000 |
| N-[4-(4-methoxyphenyl)-5-methyl...] | Various | <20 |
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity:
- Thiazole Ring : Essential for cytotoxic activity; modifications at the 4-position enhance efficacy.
- Methoxy Group : The presence of the methoxy group on the phenyl ring increases lipophilicity and may enhance cellular uptake.
- Oxazole Moiety : Contributes to the overall stability and interaction with biological targets.
Case Studies
Several case studies have reported the synthesis and evaluation of similar compounds:
- Study on Antiviral Efficacy : A study demonstrated that a related thiazole derivative inhibited HCV replication significantly, suggesting that structural modifications can lead to enhanced antiviral activity .
- Anticancer Efficacy : Another study evaluated a series of thiazole derivatives against various cancer cell lines, reporting that compounds with specific substitutions exhibited potent cytotoxicity without significant toxicity to normal cells .
Q & A
Q. What are the key synthetic pathways for N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide?
The synthesis involves multi-step organic reactions, including:
- Thiazole ring formation : Condensation of 4-methoxyphenyl-substituted thioureas with α-halo ketones under basic conditions.
- Oxazole-carboxamide coupling : Use of coupling agents like HOBt/DCC for amide bond formation between the oxazole-5-carboxylic acid derivative and the thiazole-2-amine intermediate .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography to achieve high purity (>95%).
Q. How is the compound structurally characterized to confirm its identity?
Key techniques include:
- NMR spectroscopy : and NMR to verify substituent positions and electronic environments (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole/oxazole ring carbons) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak at m/z 384.1).
- X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects of the methoxyphenyl group .
Q. What solvents and reaction conditions optimize the synthesis of this compound?
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for cyclization steps .
- Temperature : Controlled heating (60–80°C) for thiazole formation, with lower temperatures (0–25°C) for amide coupling to minimize side reactions .
Advanced Research Questions
Q. How do electronic effects of the 4-methoxyphenyl group influence the compound’s reactivity and stability?
The methoxy group’s electron-donating nature increases nucleophilicity at the thiazole C-2 position, facilitating electrophilic substitutions. However, steric hindrance from the methyl group at C-5 of the thiazole may reduce reactivity in certain coupling reactions. Stability studies in DMSO at 25°C show <5% degradation over 72 hours, suggesting robustness for biological assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values (e.g., cancer cell lines vs. microbial targets) may arise from:
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. colony-forming unit counts).
- Solubility effects : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Target selectivity : Perform kinome-wide profiling or proteomic studies to identify off-target interactions .
Q. How can computational methods guide the design of derivatives with improved pharmacological properties?
- Molecular docking : Predict binding to kinase ATP pockets (e.g., EGFR, VEGFR2) using software like AutoDock Vina.
- QSAR modeling : Correlate substituent electronegativity (e.g., replacing methoxy with trifluoromethyl) with logP and bioavailability .
- ADMET prediction : Tools like SwissADME assess metabolic stability and blood-brain barrier permeability .
Q. What experimental approaches validate the compound’s mechanism of action in disease models?
- Enzyme inhibition assays : Measure activity against purified targets (e.g., COX-2, HDACs) using fluorogenic substrates.
- Gene knockout studies : CRISPR/Cas9-mediated deletion of suspected targets (e.g., apoptosis regulators) to confirm pathway dependence .
- In vivo pharmacokinetics : Monitor plasma half-life and tissue distribution in rodent models via LC-MS/MS .
Methodological Challenges and Solutions
Q. How are impurities or by-products managed during large-scale synthesis?
- HPLC monitoring : Use C18 columns (ACN/water gradient) to detect and quantify side products (e.g., uncyclized intermediates).
- Design of Experiments (DoE) : Optimize molar ratios (e.g., 1.2:1 amine:carboxylic acid) and catalyst loadings (e.g., 10 mol% DMAP) to minimize dimerization .
Q. What techniques elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Replace the oxazole ring with isoxazole or thiadiazole moieties to assess bioactivity changes.
- Crystallographic studies : Compare ligand-protein co-crystal structures (e.g., with tubulin) to identify critical hydrogen bonds .
- Free-energy perturbation (FEP) : Simulate substituent effects on binding affinity using molecular dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
